molecular formula C9H10FNO2 B6205187 methyl 5-amino-2-fluoro-3-methylbenzoate CAS No. 1533872-66-0

methyl 5-amino-2-fluoro-3-methylbenzoate

Cat. No.: B6205187
CAS No.: 1533872-66-0
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-fluoro-3-methylbenzoate is a substituted benzoate ester characterized by an amino group at position 5, a fluorine atom at position 2, and a methyl group at position 3 on the aromatic ring. This compound is structurally related to 2-amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8), which serves as its carboxylic acid precursor .

Properties

CAS No.

1533872-66-0

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-Fluoro-3-Methylbenzoic Acid (CAS 874804-25-8)

  • Structural Relationship : The carboxylic acid counterpart of the target compound.
  • Key Differences :
    • Solubility : The acid form is more polar and water-soluble compared to the ester, which is more lipophilic.
    • Applications : Carboxylic acids are often used in metal-chelating agents or as intermediates for further functionalization, whereas esters are preferred in prodrug formulations .
  • Purity : Available at 95% purity in commercial settings .

Methyl 2-Carbamoylbenzoate (CAS 90564-02-6)

  • Structural Feature: Contains a carbamoyl group (-CONH₂) at position 2 instead of fluorine and amino groups.
  • This contrasts with the electron-withdrawing fluorine and nucleophilic amino groups in the target compound .

5-(Chloromethyl)-2-Fluorobenzonitrile (CAS 1260892-59-8)

  • Substituent Variation: Replaces the amino and methyl groups with chloromethyl and cyano groups.
  • Reactivity: The chloromethyl group offers a site for nucleophilic substitution, while the cyano group introduces polarity and metabolic stability. Such features make this compound more reactive than the target ester .

Comparison with Functional Analogues: Sulfonylurea Herbicides

Methyl benzoate derivatives with sulfonylurea side chains (e.g., metsulfuron methyl, triflusulfuron methyl) are widely used as herbicides . Key distinctions include:

  • Functional Groups: Sulfonylurea herbicides feature triazine rings and sulfonamide linkages, enabling acetolactate synthase (ALS) inhibition. In contrast, methyl 5-amino-2-fluoro-3-methylbenzoate lacks these moieties, suggesting divergent biological targets.
  • Applications: The target compound’s amino and fluorine substituents may direct it toward pharmaceutical uses (e.g., kinase inhibitors), whereas sulfonylureas are optimized for plant enzyme inhibition .

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Key Substituents Purity Potential Applications
This compound C₉H₁₀FNO₂ 5-NH₂, 2-F, 3-CH₃ N/A Pharmaceutical intermediates
2-Amino-5-fluoro-3-methylbenzoic acid C₈H₈FNO₂ 5-NH₂, 2-F, 3-CH₃ 95% Chelation, synthesis
Methyl 2-carbamoylbenzoate C₉H₉NO₃ 2-CONH₂ 95% Bioactive molecule synthesis
Metsulfuron methyl C₁₄H₁₅N₅O₆S Sulfonylurea, triazine N/A Herbicide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.